molecular formula C6H8O B2618601 3-Cyclopropylacrylaldehyde CAS No. 5687-76-3

3-Cyclopropylacrylaldehyde

Cat. No.: B2618601
CAS No.: 5687-76-3
M. Wt: 96.129
InChI Key: KZZDSVLUZALMOT-UHFFFAOYSA-N
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Description

3-Cyclopropylacrylaldehyde is an organic compound characterized by the presence of a cyclopropyl group attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylacrylaldehyde typically involves the cyclopropanation of acrylaldehyde derivatives. One common method is the reaction of acrylaldehyde with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds under mild conditions and yields the desired cyclopropylacrylaldehyde.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylacrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-Cyclopropylacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-Cyclopropylpropanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group in this compound can be substituted with other functional groups through reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Cyclopropylacrylic acid.

    Reduction: 3-Cyclopropylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropylacrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclopropylacrylaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, making it more reactive and capable of forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar in structure but lacks the acrylaldehyde moiety.

    Cyclopropylacetic acid: Contains a carboxylic acid group instead of an aldehyde.

    Cyclopropylamine: Features an amine group instead of an aldehyde.

Uniqueness: 3-Cyclopropylacrylaldehyde is unique due to the presence of both the cyclopropyl group and the acrylaldehyde moiety. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

(E)-3-cyclopropylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h1-2,5-6H,3-4H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZDSVLUZALMOT-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100764-10-1
Record name 3-cyclopropylprop-2-enal
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